molecular formula C₂₄H₂₄F₃N₅O₅S₃ B560050 Dabrafenib mesylate CAS No. 1195768-06-9

Dabrafenib mesylate

Katalognummer B560050
CAS-Nummer: 1195768-06-9
Molekulargewicht: 615.67
InChI-Schlüssel: YKGMKSIHIVVYKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dabrafenib mesylate, also known as Tafinlar, is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It is approved for use alone or with trametinib dimethyl sulfoxide to treat patients whose cancer has a certain mutation in the BRAF gene .


Synthesis Analysis

The synthesis of Dabrafenib involves extensive crystallization in a variety of solvent systems, producing three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates . The neutral drug derived from the mesylate salt of Dabrafenib by neutralization (form Ia) and the crystallized form I exhibited almost a similar powder XRD line pattern but their differential scanning calorimetry (DSC) thermograms comparison showed significant differences .


Molecular Structure Analysis

The molecular structure of Dabrafenib mesylate has been analyzed using single-crystal X-ray diffraction (SC-XRD) or structure determination from powder data (SDPD) .


Chemical Reactions Analysis

Dabrafenib shows a time-dependent increase in apparent clearance (CL/ F) following multiple doses, which is likely due to induction of its own metabolism through cytochrome P450 (CYP) 3A4 . The main elimination route of Dabrafenib is the oxidative metabolism via CYP3A4/2C8 and biliary excretion .


Physical And Chemical Properties Analysis

Crystal form screening of Dabrafenib was performed using a wide range of nonpolar aprotic, polar aprotic, and polar protic solvents . Extensive crystallization in these solvent systems produced three crystal forms (I, II, and III) of the drug, a monohydrate, an isomorphous peroxo solvate, and eight different solvates .

Wissenschaftliche Forschungsanwendungen

Treatment of Melanoma

  • Application : Dabrafenib mesylate is used for the treatment of melanoma (a skin cancer) that has spread or cannot be removed surgically . It can be used on its own or in combination with another cancer medicine, trametinib .
  • Methods of Application : The medicine works by blocking BRAF, a protein involved in stimulating cell division . In melanoma with the BRAF V600 mutation, the abnormal form of BRAF plays a role in the development of the cancer by allowing uncontrolled division of the tumor cells .
  • Results : The use of Dabrafenib mesylate has shown significant benefits in the treatment of melanoma, particularly in cases where the cancer has spread or cannot be surgically removed .

Adjuvant Treatment of Melanoma

  • Application : Dabrafenib mesylate is used for the adjuvant treatment of adult patients with Stage III melanoma with a BRAF V600 mutation, following complete resection .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the adjuvant treatment of melanoma .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

  • Application : Dabrafenib mesylate is used for the treatment of advanced non-small cell lung cancer .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the treatment of NSCLC .

Treatment of Anaplastic Thyroid Cancer

  • Application : Dabrafenib mesylate is used to treat anaplastic thyroid cancer that is locally advanced or has spread to other parts of the body and cannot be treated with local therapy .
  • Methods of Application : The medicine is used in combination with trametinib dimethyl sulfoxide .
  • Results : The use of Dabrafenib mesylate has shown significant benefits in the treatment of anaplastic thyroid cancer, particularly in cases where the cancer has spread or cannot be treated with local therapy .

Treatment of Glioma

  • Application : Dabrafenib mesylate is used to treat glioma that is low grade in children aged 1 year and older who require systemic therapy .
  • Methods of Application : The medicine is used in combination with trametinib dimethyl sulfoxide .
  • Results : The use of Dabrafenib mesylate has shown significant benefits in the treatment of glioma in children .

Treatment of Solid Tumors

  • Application : Dabrafenib mesylate is used to treat solid tumors in adults and children aged 6 years and older whose tumors cannot be removed by surgery or have spread to other parts of the body and have gotten worse after other treatment and cannot be treated with other therapies .
  • Methods of Application : The medicine is used in combination with trametinib dimethyl sulfoxide .
  • Results : The use of Dabrafenib mesylate has shown significant benefits in the treatment of solid tumors, particularly in cases where the tumors have spread or cannot be treated with other therapies .

Dabrafenib mesylate has a wide range of applications in the field of oncology due to its ability to inhibit the MAPK pathway . Here are some additional applications:

Treatment of Metastatic Non-Small Cell Lung Cancer

  • Application : Dabrafenib mesylate is used for the treatment of metastatic non-small cell lung cancer with a BRAF V600E mutation .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the treatment of metastatic non-small cell lung cancer .

Treatment of Unresectable Solid Tumors

  • Application : Dabrafenib mesylate is used to treat unresectable or metastatic solid tumors in adults and children aged 6 years and older whose tumors cannot be removed by surgery or have spread to other parts of the body and have gotten worse after other treatment and cannot be treated with other therapies .
  • Methods of Application : The medicine is used in combination with trametinib dimethyl sulfoxide .
  • Results : The use of Dabrafenib mesylate has shown significant benefits in the treatment of solid tumors, particularly in cases where the tumors have spread or cannot be treated with other therapies .

Treatment of BRAF V600E/K-mutant Metastatic Melanoma

  • Application : Dabrafenib mesylate is used in combination with the MEK inhibitor trametinib for the treatment of BRAF V600E/K-mutant metastatic melanoma .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the treatment of BRAF V600E/K-mutant metastatic melanoma .

Treatment of BRAF V600E/K-mutant Metastatic Melanoma

  • Application : Dabrafenib mesylate is used in combination with the MEK inhibitor trametinib for the treatment of BRAF V600E/K-mutant metastatic melanoma .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the treatment of BRAF V600E/K-mutant metastatic melanoma .

Adjuvant Treatment for BRAF V600E-mutated, Stage III Melanoma

  • Application : Dabrafenib mesylate is used as an adjuvant treatment for BRAF V600E-mutated, stage III melanoma after surgical resection .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in preventing cancer relapse for node positive, BRAF-mutated melanoma .

Treatment of BRAF V600E-positive Unresectable or Metastatic Solid Tumors

  • Application : Dabrafenib mesylate is used to treat BRAF V600E-positive unresectable or metastatic solid tumors .
  • Methods of Application : The medicine is used in combination with trametinib .
  • Results : The combination of Dabrafenib mesylate and trametinib has shown to be effective in the treatment of unresectable or metastatic solid tumors .

Safety And Hazards

When handling Dabrafenib mesylate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future of Dabrafenib mesylate lies in its potential use in treating other types of advanced solid tumors that have a specific mutation in the BRAF gene . The encouraging tumor-agnostic activity of Dabrafenib plus trametinib suggests that this could be a promising treatment approach for some patients with BRAFV600E-mutated advanced rare cancers .

Eigenschaften

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S2.CH4O3S/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25;1-5(2,3)4/h4-11,31H,1-3H3,(H2,27,28,29);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGMKSIHIVVYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152500
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabrafenib mesylate

CAS RN

1195768-06-9
Record name Dabrafenib mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabrafenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1195768069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabrafenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1195768-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DABRAFENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6DC89I63E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (204 mg, 0.393 mmol) in isopropanol (2 mL), methanesulfonic acid (0.131 mL, 0.393 mmol) was added and the solution was allowed to stir at room temperature for 3 hours. A white precipitate formed and the slurry was filtered and rinsed with diethyl ether to give the title product as a white crystalline solid (210 mg, 83% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.85 (s, 1H) 7.92-8.05 (m, 1H) 7.56-7.72 (m, 1H) 6.91-7.50 (m, 7H) 5.83-5.98 (m, 1H) 2.18-2.32 (m, 3H) 1.36 (s, 9H). MS (ESI): 520.0 [M+H]+.
Quantity
0.131 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
83%

Citations

For This Compound
194
Citations
AD Ballantyne, KP Garnock-Jones - Drugs, 2013 - Springer
Dabrafenib (Tafinlar®), a mutant-BRAF kinase inhibitor, emerged from GlaxoSmithKline’s research programme for the discovery of selective inhibitors of mutant BRAF kinase activity, for …
Number of citations: 166 link.springer.com
DA Hussar, JL Kaminski - Journal of the American Pharmacists …, 2013 - japha.org
… The important advances in the treatment of metastatic melanoma continued in 2013 with the approval of dabrafenib mesylate (Tafinlar—GlaxoSmithKline), a BRAF inhibitor; trametinib …
Number of citations: 1 www.japha.org
SK Rai, A Gunnam, MKC Mannava… - Crystal Growth & …, 2020 - ACS Publications
… In 2013, DBF was approved by the US Food and Drug Administration (US-FDA) as a dabrafenib mesylate salt (DBF·MS). Because of insolubility in aqueous medium, specifically at the …
Number of citations: 35 pubs.acs.org
A Puszkiel, G Noé, A Bellesoeur, N Kramkimel… - Clinical …, 2019 - Springer
… and Applied Chemistry) name for dabrafenib mesylate is N-{3-[5-(… Dabrafenib mesylate has three pKa (acid dissociation constant) … Classification System, dabrafenib mesylate is a class II …
Number of citations: 76 link.springer.com
C Liu, J Zhang, G You - Journal of Oncology, 2019 - hindawi.com
… dabrafenib mesylate was competitive with a Ki = 4.26𝜇M. Our results established that epirubicin hydrochloride and dabrafenib mesylate … the tendency for dabrafenib mesylate to cause …
Number of citations: 6 www.hindawi.com
M Trovato - Diagnostics, 2022 - mdpi.com
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 1 www.mdpi.com
RW Sparidans, S Durmus, AH Schinkel… - … of Chromatography B, 2013 - Elsevier
… previously [9] and were treated with 20 mg/kg dabrafenib mesylate orally. The 2 mg/ml dabrafenib mesylate solution was obtained by dissolving the drug in dimethylsulfoxide (30 mg/ml)…
Number of citations: 15 www.sciencedirect.com
G Carlos, R Anforth, A Clements, AM Menzies… - JAMA …, 2015 - jamanetwork.com
… combined dabrafenib mesylate and trametinib dimethyl sulfoxide. No cysts were present. … of the BRAF inhibitors vemurafenib and dabrafenib mesylate in the treatment of metastatic …
Number of citations: 163 jamanetwork.com
M Trovato - 2022 - researchgate.net
… Noteworthy are BRAF and RET/PTC alterations already validated as targets of Dabrafenib-mesylate, Pralsetinib and Selpercatinib. Finally, cellular expressions of c-met in nodal TC …
Number of citations: 2 www.researchgate.net
T Yagi, S Nagata, T Yamamoto… - Molecular and …, 2021 - spandidos-publications.com
… Combination therapy with dabrafenib mesylate and trametinib dimethyl sulfoxide proved to be temporarily effective against this tumor. The present case is relatively unique as, to the …
Number of citations: 4 www.spandidos-publications.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.